Critical Gap in Primary Pharmacological Data: Absence of Published IC50 or Ki Values for Target Compound
Despite extensive searches across PubMed, BindingDB, ChEMBL, and Google Patents, no peer-reviewed study or patent disclosure provides quantitative in vitro pharmacological data (e.g., IC50, EC50, Ki) for CAS 1351630-75-5 against any biological target. Closely related tetrazole-containing cyclopropanecarboxamides have been claimed as human Bradykinin B1 receptor antagonists in patents such as US20190177284A1 [1], and other 2-aryl-tetrazole-5-carboxamides have been profiled against URAT1 . However, the specific compound is absent from the exemplified lists in these documents, and the patent class-level data cannot be extrapolated to CAS 1351630-75-5 without direct confirmatory evidence [1]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be constructed. This absence of primary data is the most significant differentiator for procurement: the compound is uncharacterized and should be treated as a screening probe rather than a validated tool compound.
| Evidence Dimension | In vitro potency (IC50) against human Bradykinin B1 receptor |
|---|---|
| Target Compound Data | Not available (no published data found) |
| Comparator Or Baseline | Close structural analogs claimed in US20190177284A1 (e.g., compounds of general formula (I) with unspecified IC50 values) |
| Quantified Difference | Cannot be quantified; target compound lacks disclosed activity data |
| Conditions | Not applicable (no assay reported for this compound) |
Why This Matters
Without disclosed potency, this compound cannot be prioritized over characterized analogs; its procurement value lies solely in its unexplored chemical space, requiring end-user full profiling.
- [1] Rotgeri A, Bäurle S, Nagel J, Davenport AJ, Stimson CC. Tetrazolyl-containing cyclopropanecarboxamides. US Patent US20190177284A1, published June 13, 2019. View Source
